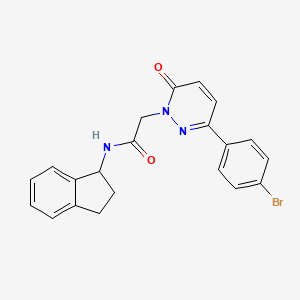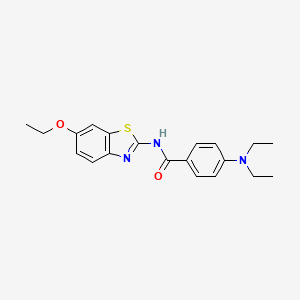![molecular formula C18H22N2O7S2 B2542580 (E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid CAS No. 877819-13-1](/img/structure/B2542580.png)
(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C18H22N2O7S2 and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methylglyoxal and Biological Implications
Research on Methylglyoxal (MG) has shown its formation in food and organisms through enzymatic and nonenzymatic reactions. MG is known for modifying proteins and forming advanced glycation end-products associated with diabetes and neurodegenerative diseases complications. The understanding of MG's role and its quantification methods could be relevant for studying compounds with similar reactive properties or in the context of food safety and metabolic disorders (Nemet, Varga-Defterdarović, & Turk, 2006).
Photodynamic Therapy and Cancer Treatment
Another area of interest is the development of new zinc phthalocyanine compounds with high singlet oxygen quantum yield for photodynamic therapy applications. Such compounds, noted for their anticancer activity, underscore the potential for designing molecules with specific functionalities to address therapeutic needs, highlighting the importance of synthetic chemistry in developing novel treatments (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-Proliferative Activities
The exploration of 1,3,4-oxadiazole N-Mannich bases for their antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines illustrates the intersection of synthetic chemistry and biomedical research. This study emphasizes the synthesis of novel compounds with potential therapeutic applications, suggesting a pathway for the development of new drugs or functional materials (Al-Wahaibi et al., 2021).
Thiazolidinedione Derivatives for Inflammatory Skin Diseases
The synthesis of novel thiazolidinedione derivatives of α-lipoic acid, with significant anti-inflammatory effects, highlights the ongoing efforts to create more effective treatments for inflammatory skin conditions. Research in this domain demonstrates the critical role of chemical synthesis in generating new therapeutic agents (Venkatraman et al., 2004).
Synthesis and Spectroscopic Identification
Studies on synthesizing and identifying compounds containing 1,3,4 –Thiadiazole unit reveal the complexity and importance of accurate chemical synthesis and characterization in developing materials with potential applications in various scientific and industrial fields (Azeez & Hamad, 2017).
properties
IUPAC Name |
5-[[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S2/c1-26-11-6-7-14(27-2)12(8-11)20-13-9-29(24,25)10-15(13)28-18(20)19-16(21)4-3-5-17(22)23/h6-8,13,15H,3-5,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPMEZEIRYZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)

![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2542504.png)

![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)



